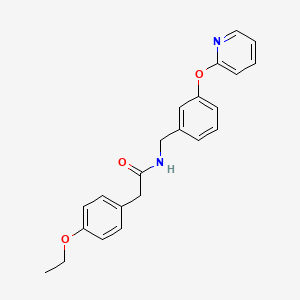
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as EPPBA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Molecular Recognition and Mechanochemical Formation
One study focuses on the π-philic molecular recognition in the solid state, which drives the mechanochemical formation of solvates and cocrystals. This property is particularly relevant in the context of pharmaceuticals such as Apremilast, demonstrating the compound's ability to form well-organized structures susceptible to aromatic–aromatic interactions. Such interactions are crucial for developing new pharmaceutical formulations and understanding drug-receptor interactions (Dudek et al., 2018).
Synthesis and Microbial Studies
Another research area involves the synthesis and microbial studies of new pyridine derivatives. The study outlines the preparation of various compounds and their screening for antibacterial and antifungal activities. This research highlights the compound's potential in developing new antimicrobial agents, a critical area in addressing the rise of antibiotic-resistant pathogens (Patel & Agravat, 2007).
Protein Tyrosine Phosphatase Inhibitors
In another study, derivatives of a related compound were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. This research contributes to our understanding of molecular interactions that can guide the design of new therapeutics for diabetes (Saxena et al., 2009).
Anti-inflammatory and Antipyretic Activities
A study on the synthesis of novel 2(1H)-pyridone molecules, which are related to the specified compound, examined their anti-inflammatory, ulcerogenic, and antipyretic properties. This research provides insights into the therapeutic potential of these compounds for treating inflammation and fever, indicating a broad application in developing new drugs (Fayed et al., 2021).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-26-19-11-9-17(10-12-19)15-21(25)24-16-18-6-5-7-20(14-18)27-22-8-3-4-13-23-22/h3-14H,2,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIGDIUVMOUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

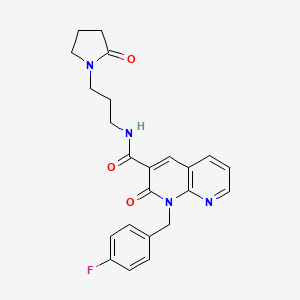
![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2454738.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2454739.png)
![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)

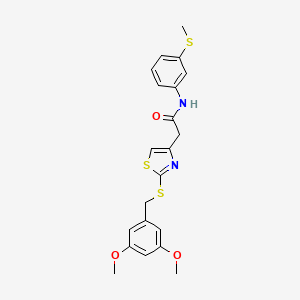
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)
![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)

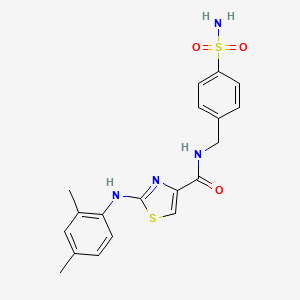
![3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B2454756.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2454757.png)
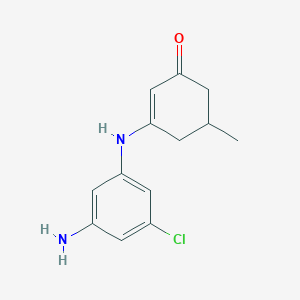
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)